![molecular formula C12H16ClNO2 B13540358 2-chloro-N-[2-(2-methylphenoxy)propyl]acetamide](/img/structure/B13540358.png)
2-chloro-N-[2-(2-methylphenoxy)propyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-[2-(2-methylphenoxy)propyl]acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chloro group, a methylphenoxy group, and a propylacetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[2-(2-methylphenoxy)propyl]acetamide typically involves the reaction of 2-chloroacetamide with 2-(2-methylphenoxy)propylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or crystallization to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-chloro-N-[2-(2-methylphenoxy)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Amine derivatives.
Substitution: Hydroxyl or amino-substituted products.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 2-chloro-N-[2-(2-methylphenoxy)propyl]acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological responses. The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-chloro-N-[2-(2-methylphenoxy)ethyl]acetamide
- 2-chloro-N-[2-(2-methylphenoxy)butyl]acetamide
- 2-chloro-N-[2-(2-methylphenoxy)propyl]propionamide
Uniqueness
2-chloro-N-[2-(2-methylphenoxy)propyl]acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a chloro group, a methylphenoxy group, and a propylacetamide moiety makes it particularly versatile for various applications.
Propriétés
Formule moléculaire |
C12H16ClNO2 |
|---|---|
Poids moléculaire |
241.71 g/mol |
Nom IUPAC |
2-chloro-N-[2-(2-methylphenoxy)propyl]acetamide |
InChI |
InChI=1S/C12H16ClNO2/c1-9-5-3-4-6-11(9)16-10(2)8-14-12(15)7-13/h3-6,10H,7-8H2,1-2H3,(H,14,15) |
Clé InChI |
VXHTVDAGQHDYEB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1OC(C)CNC(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(5-Cyanopyrazin-2-yl)oxy]oxetane-3-carboxylicacid](/img/structure/B13540275.png)




![2-Amino-2-(8-bromo-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acetic acid](/img/structure/B13540293.png)
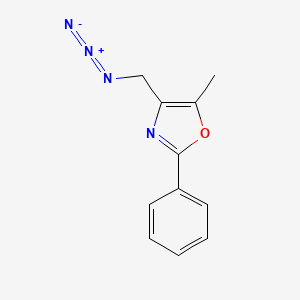

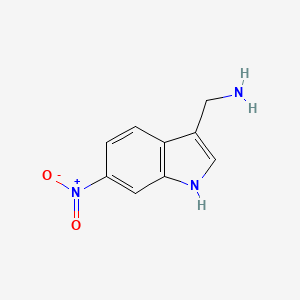
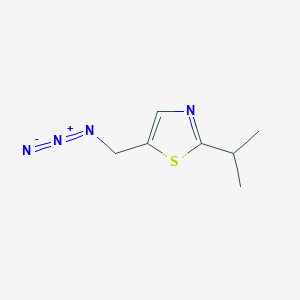
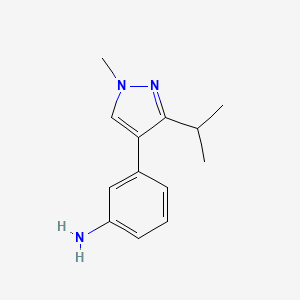

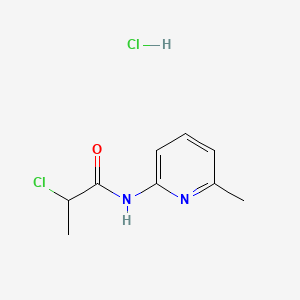
![7-Amino-5-azaspiro[2.4]heptan-6-one](/img/structure/B13540337.png)
